1,2-Epoxy-3-(paranitrophenyl)propane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

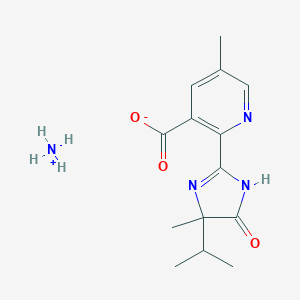

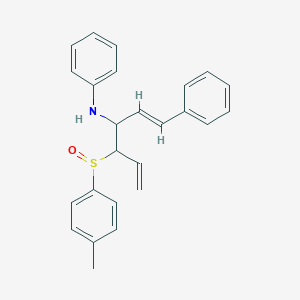

1,2-Epoxy-3-(paranitrophenyl)propane, also known as glycidyl nitrophenyl ether, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has a reactive epoxide group, which makes it useful for various applications in organic synthesis and biochemistry.

Mecanismo De Acción

The mechanism of action of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reaction of the epoxide group with nucleophilic functional groups in biomolecules such as proteins, nucleic acids, and lipids. The reaction leads to the formation of covalent adducts, which can alter the structure and function of the biomolecule. The specific mechanism of action depends on the nature of the biomolecule and the functional groups involved in the reaction.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1,2-Epoxy-3-(paranitrophenyl)propane depend on the specific biomolecule targeted and the extent of modification. In general, the compound can lead to changes in enzyme activity, protein function, and gene expression, which can have downstream effects on cellular processes such as metabolism, signaling, and proliferation. The physiological effects of 1,2-Epoxy-3-(paranitrophenyl)propane are not well understood, but some studies have suggested that the compound may have toxic effects on cells and tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1,2-Epoxy-3-(paranitrophenyl)propane in lab experiments is its versatility as a reactive intermediate. The compound can be used to modify a wide range of biomolecules, allowing researchers to study specific functional groups and their role in biological processes. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 1,2-Epoxy-3-(paranitrophenyl)propane in lab experiments. The compound can be toxic to cells and tissues, and its reactivity can lead to non-specific modification of biomolecules. Additionally, the compound may not be suitable for certain applications where more precise control over modification is required.

Direcciones Futuras

There are several future directions for research on 1,2-Epoxy-3-(paranitrophenyl)propane. One area of interest is the development of new methods for synthesizing the compound and its derivatives. This could lead to the discovery of new compounds with unique properties and applications. Another area of interest is the development of new techniques for studying the mechanism of action of the compound and its effects on biomolecules and cells. This could provide insights into the role of specific functional groups in biological systems and lead to the development of new drugs and therapeutic agents. Finally, there is a need for further research on the toxic effects of 1,2-Epoxy-3-(paranitrophenyl)propane and its derivatives, particularly in vivo studies to assess the safety of these compounds for human use.

Métodos De Síntesis

The synthesis of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reaction of paranitrophenol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an S_N2 mechanism, where the hydroxyl group of paranitrophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product. The reaction is typically carried out under mild conditions, and the yield of the product can be optimized by adjusting the reaction parameters such as temperature, pH, and catalyst concentration.

Aplicaciones Científicas De Investigación

1,2-Epoxy-3-(paranitrophenyl)propane has been widely used in scientific research as a reactive intermediate in organic synthesis and as a probe for studying enzyme activity and protein function. The compound can be used to modify nucleic acids, proteins, and other biomolecules, allowing researchers to study the role of specific functional groups in biological systems. Additionally, 1,2-Epoxy-3-(paranitrophenyl)propane has been used to develop new drugs and therapeutic agents, as well as to study the mechanism of action of existing drugs.

Propiedades

Número CAS |

118584-57-9 |

|---|---|

Nombre del producto |

1,2-Epoxy-3-(paranitrophenyl)propane |

Fórmula molecular |

C11H13NO3 |

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

(2R,3R)-2-(4-nitrophenyl)-3-propyloxirane |

InChI |

InChI=1S/C11H13NO3/c1-2-3-10-11(15-10)8-4-6-9(7-5-8)12(13)14/h4-7,10-11H,2-3H2,1H3/t10-,11-/m1/s1 |

Clave InChI |

JMIOGKAUHLHRKF-GHMZBOCLSA-N |

SMILES isomérico |

CCC[C@@H]1[C@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES |

CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Sinónimos |

1,2-epoxy-1-(4-nitrophenyl)pentane 1,2-epoxy-3-(paranitrophenyl)propane ENP5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)

![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)

![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)